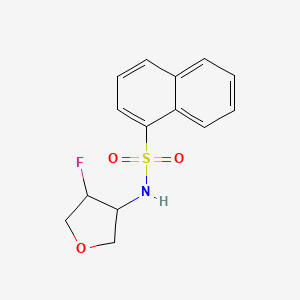

N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

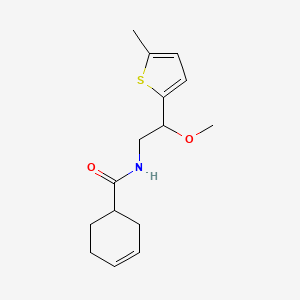

“N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide” is a chemical compound with the molecular formula C14H14FNO3S and a molecular weight of 295.33. It is a type of naphthalene sulfonamide, a group of compounds that have been studied for their in vitro efficacy against Leishmania tarentolae promastigotes .

Applications De Recherche Scientifique

Enzyme Inhibition Activity

Sulfonamide derivatives of dagenan chloride, similar in structure to N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide, have been evaluated for their enzyme inhibition activity. These compounds, including N-(naphthalen-1-yl)-4-acetamidobenzenesulfonamide derivatives, were synthesized and tested against lipoxygenase and α-glucosidase enzymes. Some of these molecules demonstrated significant lipoxygenase inhibition, suggesting potential anti-inflammatory and anti-diabetic applications (Abbasi et al., 2015).

Fluorescent Probes and Biosensors

The ability to incorporate fluorescent sulfonamide derivatives into proteins provides powerful tools for studying protein structure and interactions. For example, a fluorescent amino acid derivative, genetically encoded into proteins, allowed for the monitoring of protein unfolding and interactions in biological systems, indicating the utility of such compounds in biochemical research (Summerer et al., 2006).

Analytical Chemistry Applications

Sulfonamide compounds have been employed as fluorescent probes for indirect measurement of binding interactions, such as the binding of parabens to bovine serum albumin. The unique spectral properties of these probes enable sensitive and rapid determination of binding mechanisms, highlighting their importance in analytical chemistry (Jun et al., 1971).

Chemical Sensing and Molecular Imaging

Naphthalene sulfonamide derivatives have been utilized in the development of fluorescent sensors and films for detecting various chemical species, including aniline vapor. These applications demonstrate the versatility of sulfonamide derivatives in chemical sensing and environmental monitoring (Fan et al., 2016).

Intracellular Imaging and Biological Studies

Fluorescent sulfonamide probes have been designed for intracellular imaging of specific ions, such as aluminum ions (Al³⁺), within living cells. These probes exhibit high selectivity and sensitivity, making them valuable tools for studying cellular processes and metal ion dynamics in biological systems (Mondal et al., 2015).

Mécanisme D'action

While the exact mechanism of action for “N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide” is not specified, sulfonamides in general are known to inhibit bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid. Without it, bacteria cannot replicate .

Propriétés

IUPAC Name |

N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO3S/c15-12-8-19-9-13(12)16-20(17,18)14-7-3-5-10-4-1-2-6-11(10)14/h1-7,12-13,16H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFICZTXZHZBMFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)F)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzylsulfanyl-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2424788.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide](/img/structure/B2424789.png)

![2-Chloro-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)acetamide](/img/structure/B2424790.png)

![(E)-ethyl 2-((3,4-difluorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2424793.png)

![N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2424803.png)

![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2424804.png)

![N-[2-methyl-1-(4-methylphenyl)propan-2-yl]formamide](/img/structure/B2424805.png)